7-(4-methoxyphenyl)-3-(4-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
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Overview
Description
7-(4-methoxyphenyl)-3-(4-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one: is a synthetic organic compound belonging to the class of triazolopyrazines This compound is characterized by the presence of a triazole ring fused to a pyrazine ring, with methoxy and nitro substituents on the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-methoxyphenyl)-3-(4-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazole Ring: This step involves the cyclization of appropriate hydrazine derivatives with nitriles or carboxylic acids under acidic or basic conditions.
Formation of the Pyrazine Ring: The triazole intermediate is then reacted with suitable diketones or α,β-unsaturated carbonyl compounds to form the pyrazine ring.
Substitution Reactions: The final compound is obtained by introducing the methoxy and nitro groups through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Scalability: Adapting laboratory-scale reactions to industrial-scale processes, ensuring cost-effectiveness and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
7-(4-methoxyphenyl)-3-(4-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one: undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H₂) or chemical reducing agents like tin(II) chloride (SnCl₂).
Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Formation of phenolic or carboxylic derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
7-(4-methoxyphenyl)-3-(4-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-(4-methoxyphenyl)-3-(4-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one depends on its interaction with molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways.
Pathways Involved: The compound could modulate signaling pathways involved in cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
7-(4-methoxyphenyl)-3-(4-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one: can be compared with other triazolopyrazine derivatives:
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Similar Compounds
- 7-(4-chlorophenyl)-3-(4-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
- 7-(4-methoxyphenyl)-3-(4-aminophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
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Uniqueness: : The presence of both methoxy and nitro groups in This compound provides unique electronic and steric properties, influencing its reactivity and biological activity.
This compound , from its synthesis to its applications and comparisons with similar compounds
Properties
IUPAC Name |
7-(4-methoxyphenyl)-3-(4-nitrophenyl)-1,8a-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O4/c1-27-15-8-6-13(7-9-15)21-10-11-22-16(19-20-17(22)18(21)24)12-2-4-14(5-3-12)23(25)26/h2-11,17,20H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHJPYQXDROKEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN3C(C2=O)NN=C3C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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